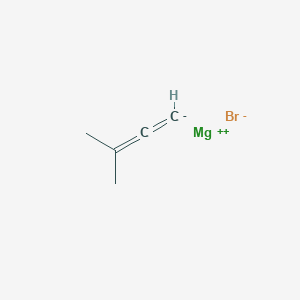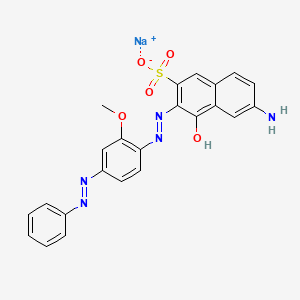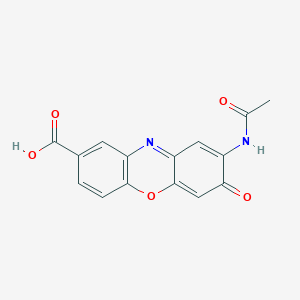
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid can be achieved through various methods. One common approach involves the condensation of cyclohexane-1,2-dione with 3-acetamido-1,2-phenylenediamine in the presence of sodium acetate and acetic acid in boiling tetrahydrofuran . This method allows for the formation of the phenoxazine scaffold, which is then further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Brominated phenoxazine derivatives.
Applications De Recherche Scientifique
2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting transcription and replication processes . Additionally, it can inhibit specific enzymes involved in cellular metabolism, leading to cell death.
Comparaison Avec Des Composés Similaires
Phenazine: Known for its antimicrobial and antitumor activities.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas species.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Uniqueness: 2-Acetamido-3-oxo-3H-phenoxazine-8-carboxylic acid is unique due to its specific acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other phenoxazine derivatives.
Propriétés
Numéro CAS |
116511-07-0 |
|---|---|
Formule moléculaire |
C15H10N2O5 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
8-acetamido-7-oxophenoxazine-2-carboxylic acid |
InChI |
InChI=1S/C15H10N2O5/c1-7(18)16-9-5-11-14(6-12(9)19)22-13-3-2-8(15(20)21)4-10(13)17-11/h2-6H,1H3,(H,16,18)(H,20,21) |
Clé InChI |
XYAHGPPEMKOZBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC2=NC3=C(C=CC(=C3)C(=O)O)OC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


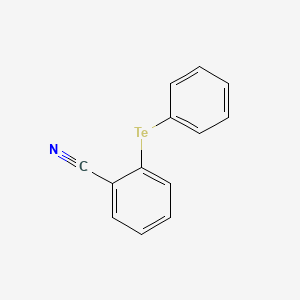
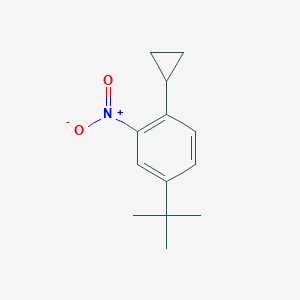

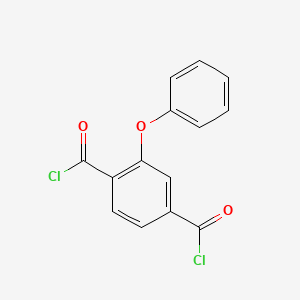
![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
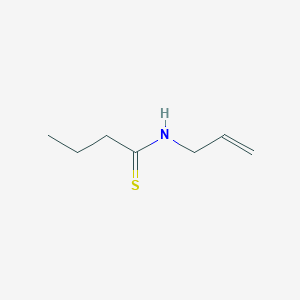
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
![ethyl (Z)-2-[(2-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B14289926.png)
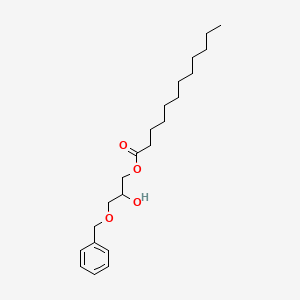
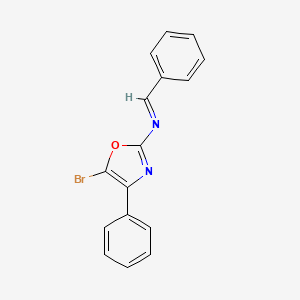
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
